![molecular formula C20H20N4O4 B14409004 5-[4-(4-Nitrobenzoyl)piperazin-1-yl]-3,4-dihydroquinolin-2(1H)-one CAS No. 81839-35-2](/img/structure/B14409004.png)
5-[4-(4-Nitrobenzoyl)piperazin-1-yl]-3,4-dihydroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(4-Nitrobenzoyl)piperazin-1-yl]-3,4-dihydroquinolin-2(1H)-one is a complex organic compound that features a quinoline core structure substituted with a piperazine ring and a nitrobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-Nitrobenzoyl)piperazin-1-yl]-3,4-dihydroquinolin-2(1H)-one typically involves multiple steps, starting with the preparation of the quinoline core. The piperazine ring is then introduced through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (piperazine), and a compound containing an active hydrogen atom. The nitrobenzoyl group is subsequently added via an acylation reaction using 4-nitrobenzoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
5-[4-(4-Nitrobenzoyl)piperazin-1-yl]-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The quinoline ring can be hydrogenated to form a dihydroquinoline derivative.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of 5-[4-(4-Aminobenzoyl)piperazin-1-yl]-3,4-dihydroquinolin-2(1H)-one.
Reduction: Formation of 5-[4-(4-Nitrobenzoyl)piperazin-1-yl]-1,2,3,4-tetrahydroquinolin-2(1H)-one.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
5-[4-(4-Nitrobenzoyl)piperazin-1-yl]-3,4-dihydroquinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-[4-(4-Nitrobenzoyl)piperazin-1-yl]-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzoyl group can participate in electron transfer reactions, while the piperazine ring can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The quinoline core may also interact with DNA or other biomolecules, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-[4-(4-Bromobenzoyl)piperazin-1-yl]-3,4-dihydroquinolin-2(1H)-one
- 5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-3,4-dihydroquinolin-2(1H)-one
- 5-[4-(4-Methylbenzoyl)piperazin-1-yl]-3,4-dihydroquinolin-2(1H)-one
Uniqueness
5-[4-(4-Nitrobenzoyl)piperazin-1-yl]-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific redox behavior or interactions with biological targets.
Properties
CAS No. |
81839-35-2 |
|---|---|
Molecular Formula |
C20H20N4O4 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
5-[4-(4-nitrobenzoyl)piperazin-1-yl]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C20H20N4O4/c25-19-9-8-16-17(21-19)2-1-3-18(16)22-10-12-23(13-11-22)20(26)14-4-6-15(7-5-14)24(27)28/h1-7H,8-13H2,(H,21,25) |
InChI Key |
QCNCZZLYIZHYBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C(=CC=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


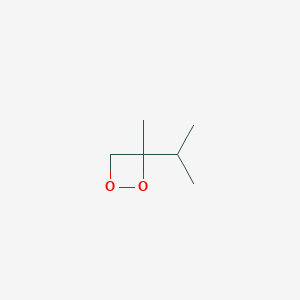
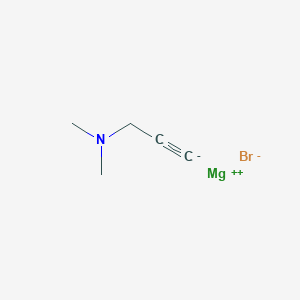
![1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one](/img/structure/B14408945.png)
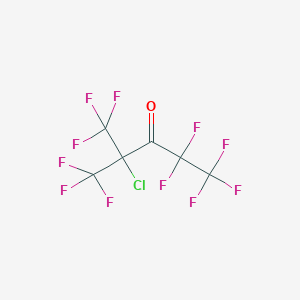
![4-[2-(4-Butylphenyl)hydrazinylidene]-3-oxo-N-phenyl-3,4-dihydronaphthalene-2-carboxamide](/img/structure/B14408959.png)
![Ethanol, 2-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-](/img/structure/B14408965.png)
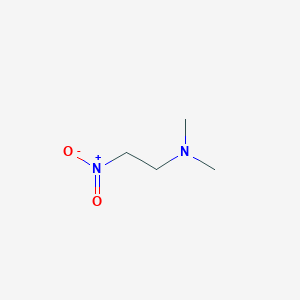
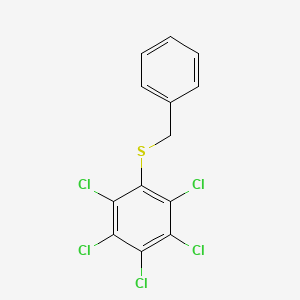
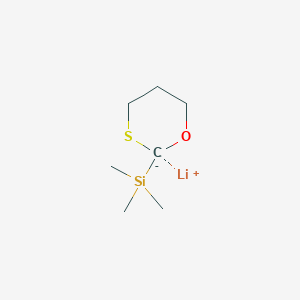
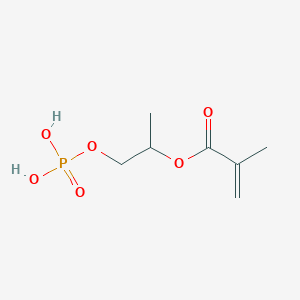
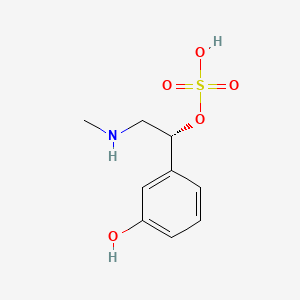
![Methyl 2-[(trimethylsilyl)oxy]spiro[2.5]octane-1-carboxylate](/img/structure/B14408998.png)
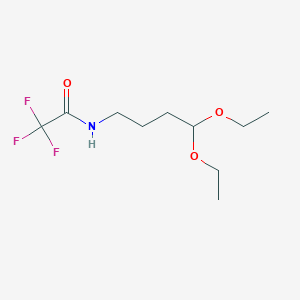
![11-Hydroxy-3,8,10-trimethoxy-1-methyl-12H-benzo[b]xanthen-12-one](/img/structure/B14409002.png)
